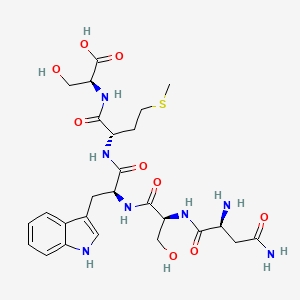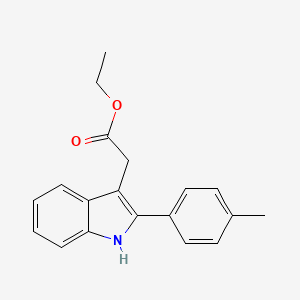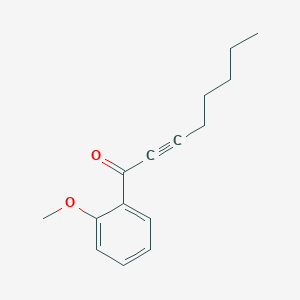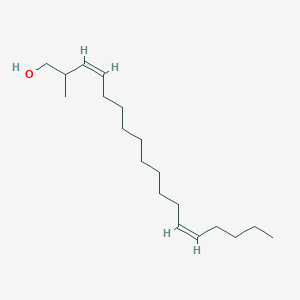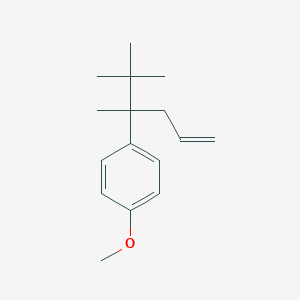![molecular formula C23H18N4O2S2 B14229008 4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide CAS No. 827025-14-9](/img/structure/B14229008.png)
4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide is a complex organic compound that features both acridine and thiazole moieties
準備方法
The synthesis of 4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide typically involves multi-step reactions. The process begins with the preparation of the acridine and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
化学反応の分析
4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound, potentially altering the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halides and alkylating agents.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of dyes, pigments, and other materials due to its stable aromatic structure.
作用機序
The mechanism of action of 4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Similar compounds include other acridine and thiazole derivatives, such as:
Acridine Orange: A well-known dye used in biological staining.
Thiazole Orange: Another dye with applications in flow cytometry.
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide is unique due to its combined acridine and thiazole structures, which provide a broader range of chemical and biological activities compared to simpler analogs.
特性
CAS番号 |
827025-14-9 |
|---|---|
分子式 |
C23H18N4O2S2 |
分子量 |
446.5 g/mol |
IUPAC名 |
4-[(4-methylacridin-9-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H18N4O2S2/c1-15-5-4-7-19-21(15)26-20-8-3-2-6-18(20)22(19)25-16-9-11-17(12-10-16)31(28,29)27-23-24-13-14-30-23/h2-14H,1H3,(H,24,27)(H,25,26) |
InChIキー |
OXZKROIXGDZUBR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({11-[(Oxan-2-yl)oxy]undecyl}oxy)benzoic acid](/img/structure/B14228939.png)


![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)

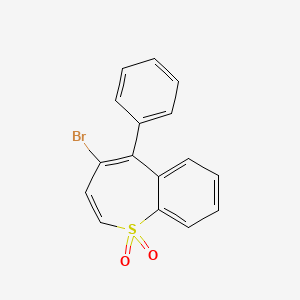
![4-Hydroxy-5-methoxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14228985.png)
